![molecular formula C9H10N2O4 B2653780 N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-49-8](/img/structure/B2653780.png)
N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
“N-(5-methylisoxazol-3-yl)malonamide” is an amide-containing compound. The supramolecular architectures of such compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .
Synthesis Analysis
Three distinct forms of “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide” were obtained and characterized: two polymorphic forms and one solvate . The synthesis of “N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides” from readily available materials has been reported.Molecular Structure Analysis
An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the proposal of crystallization mechanisms . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .Chemical Reactions Analysis
The chemical reactivity of “N-(5-methylisoxazol-3-yl)acetamide” and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.Physical And Chemical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of “N-(5-methylisoxazol-3-yl)acetamide”, such as acidity and basicity, can be inferred from studies on similar compounds.Scientific Research Applications
Polymorphism and Crystallization Mechanisms
The compound has been studied for its polymorphic forms and crystallization mechanisms. Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms .
Impact of Isoxazole Substituents
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents. The potential impact of isoxazole substituents on polymorph formation has been explored with this compound .
Solvent Variations
The compound’s forms can be influenced by variations in solvents, flexibility, and the presence/absence of amide–amide interactions .
Therapeutic Potential
Isoxazole, which is a part of this compound, is of immense importance because of its wide spectrum of biological activities and therapeutic potential .
Analgesic Potential
Isoxazole derivatives, including this compound, have shown prominent potential as analgesics .
Anti-Inflammatory Activity
The compound has been associated with anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Activity
Isoxazole derivatives have shown anticancer activity, suggesting that this compound could be used in the development of new anticancer drugs .
Antimicrobial Activities
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6-4-8(11-15-6)10-9(12)7-5-13-2-3-14-7/h4-5H,2-3H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGHNYPDKGEXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=COCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide |
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